molecular formula C22H20FN5O4 B6558623 N-(2-{7-[(4-fluorophenyl)methoxy]-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)pyrazine-2-carboxamide CAS No. 1040634-62-5

N-(2-{7-[(4-fluorophenyl)methoxy]-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)pyrazine-2-carboxamide

Cat. No.: B6558623
CAS No.: 1040634-62-5
M. Wt: 437.4 g/mol
InChI Key: QHMNUEVYLGOHHI-UHFFFAOYSA-N
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Description

N-(2-{7-[(4-fluorophenyl)methoxy]-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)pyrazine-2-carboxamide is a pyrido[1,2-a]pyrazine derivative featuring a pyrazine-2-carboxamide moiety and a 4-fluorobenzyloxy substituent. Its molecular framework includes a bicyclic pyrido-pyrazine core, which is functionalized with ketone groups at positions 1 and 6.

Properties

IUPAC Name

N-[2-[7-[(4-fluorophenyl)methoxy]-1,8-dioxo-3,4-dihydropyrido[1,2-a]pyrazin-2-yl]ethyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O4/c23-16-3-1-15(2-4-16)14-32-20-13-28-10-9-27(22(31)18(28)11-19(20)29)8-7-26-21(30)17-12-24-5-6-25-17/h1-6,11-13H,7-10,14H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMNUEVYLGOHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=CC(=O)C(=CN21)OCC3=CC=C(C=C3)F)CCNC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{7-[(4-fluorophenyl)methoxy]-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)pyrazine-2-carboxamide is a complex organic compound with potential therapeutic applications. Its structure includes a pyridine and pyrazine moiety, which are known for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24H28FN3O4
  • Molecular Weight : 441.4952 g/mol
  • CAS Number : 1040634-86-3
  • SMILES Representation : O=C(C1CCCCC1)NCCN1CCn2c(C1=O)cc(=O)c(c2)OCc1ccc(cc1)F

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in disease pathways.

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on certain enzymes related to cancer and neurodegenerative diseases. For instance:

  • Monoamine Oxidase (MAO) : Compounds with similar structures have shown selective inhibition against MAO-A and MAO-B, which are critical in the metabolism of neurotransmitters. The IC50 values for these inhibitors range from 0.013 µM to higher concentrations depending on the specific derivative .

Anticancer Activity

Studies have demonstrated potential anticancer properties associated with compounds structurally related to this compound. For example:

  • Cell Line Studies : In vitro studies on various cancer cell lines have shown that similar compounds can induce apoptosis and inhibit cell proliferation at nanomolar concentrations .

Neuroprotective Effects

Compounds in this class have been evaluated for their neuroprotective effects:

  • Cytotoxicity Tests : In studies involving healthy fibroblast cells (L929), derivatives exhibited varying levels of cytotoxicity. Notably, some derivatives were less toxic than others at higher concentrations .

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the biological activity of similar compounds:

  • Study on MAO Inhibition : A study reported that derivatives analogous to the target compound displayed significant inhibition of MAO-B with selectivity indices suggesting potential for treating neurodegenerative disorders like Alzheimer's disease .
    CompoundIC50 (µM)Selectivity Index
    T60.013120.8
    T30.039107.4
  • Anticancer Evaluation : Another study demonstrated that certain derivatives caused significant cell death in cancer cell lines while sparing normal cells at lower concentrations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The target compound shares structural motifs with several classes of bioactive molecules:

Compound Key Structural Differences Reported Bioactivity Reference
N-(2-{7-[(4-fluorophenyl)methoxy]-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)cyclohexanecarboxamide (BK13252) Cyclohexanecarboxamide replaces pyrazine-2-carboxamide Not explicitly stated; likely optimized for solubility or target affinity
(4R,12aS)-N-(2,4-Difluorobenzyl)-7-Methoxy-4-Methyl-6,8-dioxo-...pyrido[1,2-a]pyrazine-9-carboxamide Difluorobenzyl group and methoxy substitution; hexahydro-pyrido-pyrazine core Anticancer (implied by structural similarity to HDAC inhibitors)
N-(2-Amino-5-fluorophenyl)-5-(4-(2-(1-methyl-1H-indol-3-yl)ethyl)piperazin-1-yl)pyrazine-2-carboxamide Piperazine-linked indole substituent Class I HDAC inhibition; anti-leukemic activity (IC₅₀ = 0.2–1.5 μM in leukemia cells)
7-(1-(4-Fluorophenyl)ethyl)-2-nitroimidazo[1,2-a]pyrazin-8(7H)-one Nitroimidazole-pyrazinone hybrid Antimicrobial/antiparasitic (structural similarity to 2-nitroimidazole pharmacophores)

Physicochemical Properties

  • Molecular Weight : The target compound (MW ~455 g/mol) aligns with typical drug-like molecules, whereas analogs like BK13252 (MW 441.5 g/mol) have marginally lower mass due to cyclohexane substitution .
  • Polarity: Pyrazine-2-carboxamide derivatives generally exhibit moderate solubility in polar solvents (e.g., DMSO), while nitroimidazole-pyrazinones (e.g., ) may require formulation adjustments due to lower solubility.

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